molecular formula C13H9BrN4O B11778835 3-(3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine

3-(3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine

Cat. No.: B11778835
M. Wt: 317.14 g/mol
InChI Key: YXHZYWLRCGTLRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine is a heterocyclic compound that features a bromophenyl group, an oxadiazole ring, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine typically involves the formation of the oxadiazole ring followed by the introduction of the bromophenyl and pyridine groups. One common method involves the cyclization of a hydrazide with a nitrile oxide to form the oxadiazole ring. The reaction conditions often include the use of a base such as triethylamine and a solvent like acetonitrile .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of automated systems for reagent addition and temperature control can enhance the reproducibility and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxadiazole N-oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted oxadiazole derivatives.

Scientific Research Applications

3-(3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact molecular pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Bromophenyl)-1,2,4-oxadiazole
  • 2-(2-Bromophenyl)-1,3,4-oxadiazole
  • 3-(2-Chlorophenyl)-1,2,4-oxadiazole

Uniqueness

3-(3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine is unique due to the presence of both the oxadiazole and pyridine rings, which confer distinct electronic and steric properties. This combination enhances its potential for diverse applications in medicinal chemistry and material science .

Properties

Molecular Formula

C13H9BrN4O

Molecular Weight

317.14 g/mol

IUPAC Name

3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-amine

InChI

InChI=1S/C13H9BrN4O/c14-10-6-2-1-4-8(10)12-17-13(19-18-12)9-5-3-7-16-11(9)15/h1-7H,(H2,15,16)

InChI Key

YXHZYWLRCGTLRW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=N2)C3=C(N=CC=C3)N)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.